

A Technical Guide to the Spectroscopic Characterization of 2-Hydroxy-4-methylbenzonitrile

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Compound of Interest

Compound Name: **2-Hydroxy-4-methylbenzonitrile**

Cat. No.: **B101994**

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Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for **2-Hydroxy-4-methylbenzonitrile** (CAS No. 18495-14-2).[1][2] As a key intermediate in the synthesis of more complex molecules in pharmaceuticals and materials science, unambiguous structural confirmation is paramount. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation of these spectra is grounded in fundamental principles of chemical spectroscopy, providing a robust framework for researchers, chemists, and quality control professionals. Methodologies for data acquisition are also presented to ensure reliable and reproducible results.

Molecular Structure and Spectroscopic Overview

2-Hydroxy-4-methylbenzonitrile is an aromatic compound with the molecular formula C_8H_7NO and a molecular weight of 133.15 g/mol .[3] Its structure consists of a benzene ring substituted with a hydroxyl (-OH), a methyl (- CH_3), and a nitrile (- $C\equiv N$) group. The relative positions of these functional groups dictate the molecule's electronic environment and, consequently, its unique spectroscopic fingerprint.

The hydroxyl group acts as a strong electron-donating group through resonance, while the nitrile group is a strong electron-withdrawing group. The methyl group is a weak electron-

donating group. This interplay of electronic effects is directly observable in the NMR, IR, and MS data, allowing for complete structural elucidation.

Figure 1: Molecular structure of **2-Hydroxy-4-methylbenzonitrile** with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For **2-Hydroxy-4-methylbenzonitrile**, both ^1H and ^{13}C NMR provide critical information for structural verification.

Proton (^1H) NMR Analysis

The ^1H NMR spectrum will exhibit distinct signals for the aromatic protons, the hydroxyl proton, and the methyl protons. The chemical shifts are influenced by the electronic nature of the substituents.^[4]

- **Aromatic Protons (δ 6.5-7.5 ppm):** The three protons on the aromatic ring are in different chemical environments and will appear as distinct signals. The hydroxyl group's strong electron-donating effect will shield the ortho and para protons, shifting them upfield (to lower ppm values). In contrast, the electron-withdrawing nitrile group will deshield adjacent protons.
- **Hydroxyl Proton (δ 5.0-6.0 ppm, broad):** The phenolic proton signal is typically broad due to hydrogen bonding and chemical exchange. Its chemical shift can be highly dependent on concentration and the solvent used.
- **Methyl Protons (δ ~2.3 ppm):** The methyl group protons will appear as a sharp singlet, as there are no adjacent protons to cause splitting.

Table 1: Predicted ^1H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ , ppm) | Multiplicity | Integration |
|-------------------|--|--------------|-------------|
| -CH ₃ | ~2.3 | Singlet (s) | 3H |
| -OH | 5.0 - 6.0 (variable) | Broad (br s) | 1H |
| H-5 | ~6.7 | Doublet (d) | 1H |
| H-3 | ~6.8 | Singlet (s) | 1H |
| H-6 | ~7.3 | Doublet (d) | 1H |

Note: Predicted values are based on established substituent effects in aromatic systems. Actual experimental values may vary slightly.[\[5\]](#)

Carbon-13 (¹³C) NMR Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are highly indicative of the carbon's local electronic environment.[\[6\]](#)

- Nitrile Carbon (δ ~118 ppm): The carbon of the nitrile group (C≡N) typically appears in this region of the spectrum.
- Aromatic Carbons (δ 100-160 ppm): The six aromatic carbons will have distinct chemical shifts. The carbon bearing the hydroxyl group (C2) will be the most deshielded (highest ppm value in the aromatic region) due to the direct attachment of the electronegative oxygen atom. The carbon attached to the nitrile group (C1) will also be downfield.
- Methyl Carbon (δ ~20 ppm): The aliphatic methyl carbon appears in the upfield region of the spectrum, consistent with a standard sp³-hybridized carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ , ppm) |
|------------------------|--|
| -CH ₃ | ~20 |
| C1 (-CN) | ~103 |
| C2 (-OH) | ~158 |
| C3 | ~118 |
| C4 (-CH ₃) | ~142 |
| C5 | ~115 |
| C6 | ~134 |
| -C≡N | ~117 |

Note: Predicted values are derived from computational models and data from analogous structures. For accurate predictions, specialized software can be used.[7][8]

NMR Experimental Protocol

A robust and reproducible NMR analysis workflow is critical for accurate structural determination.

Figure 2: Standardized workflow for NMR spectroscopic analysis.

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Hydroxy-4-methylbenzonitrile** in about 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) containing a reference standard like tetramethylsilane (TMS).[9]
- Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field should be optimized (shimming) to ensure high resolution.
- Data Acquisition: Acquire the ¹H spectrum, followed by the more time-intensive ¹³C spectrum. Standard pulse programs are used for both experiments.[10]
- Data Processing: The raw data (Free Induction Decay) is converted into a spectrum via Fourier Transform. The spectrum is then phased and baseline-corrected. Peaks are

identified, and for the ^1H spectrum, the signals are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The spectrum of **2-Hydroxy-4-methylbenzonitrile** will be dominated by absorptions from the O-H, C≡N, and aromatic C-H and C=C bonds.

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm^{-1}) | Intensity |
|-----------------------------------|--------------------|--|---------------|
| Phenolic O-H | Stretch (H-bonded) | 3500 - 3200 | Strong, Broad |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H (-CH ₃) | Stretch | 2980 - 2850 | Medium |
| Nitrile C≡N | Stretch | 2260 - 2220 | Strong, Sharp |
| Aromatic C=C | Stretch | 1620 - 1450 | Medium-Strong |
| C-O | Stretch | 1300 - 1000 | Strong |

Source: Data compiled from standard IR correlation tables.[\[11\]](#)[\[12\]](#)

Interpretation:

- The most prominent feature will be a strong, broad band in the 3500-3200 cm^{-1} region, which is characteristic of the hydrogen-bonded O-H stretch of a phenol.
- A strong and sharp absorption peak around 2230 cm^{-1} provides definitive evidence of the nitrile (C≡N) functional group.
- Multiple peaks in the 1620-1450 cm^{-1} region are indicative of the carbon-carbon double bond stretching within the aromatic ring.

Mass Spectrometry (MS)

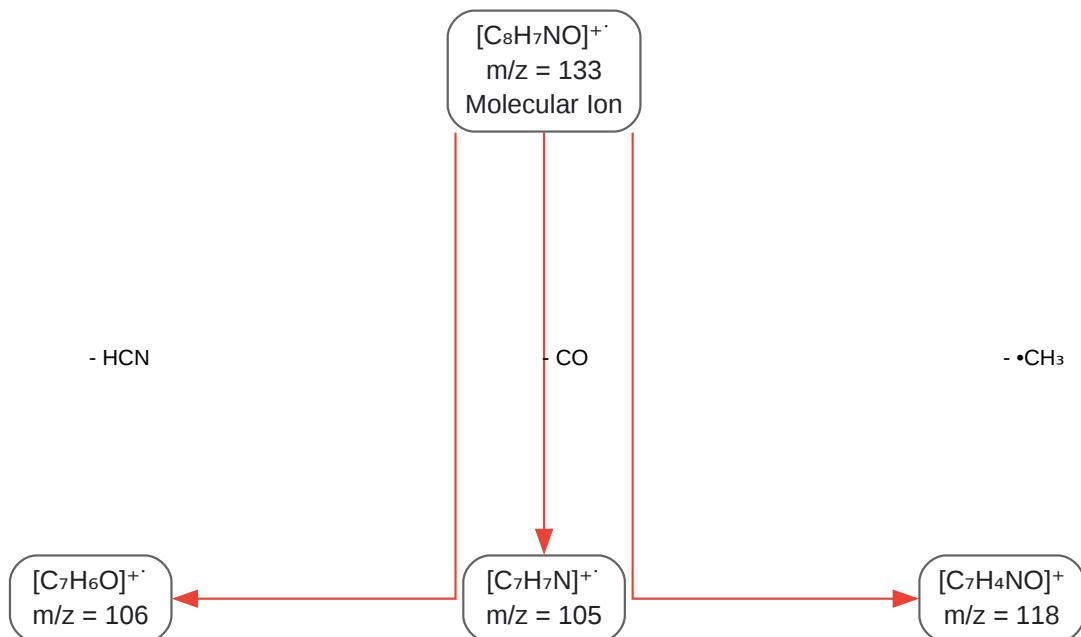
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further confirmation of its structure.

Expected Data:

- Molecular Ion (M^+): The exact mass of **2-Hydroxy-4-methylbenzonitrile** is 133.0528 Da.[3] In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M^+) is expected at $m/z = 133$.
- M+1 Peak: A smaller peak at $m/z = 134$ will be present due to the natural abundance of the ^{13}C isotope.

Fragmentation Analysis: The molecular ion is often unstable and can fragment in predictable ways. For phenols and aromatic nitriles, common fragmentation pathways include the loss of small, stable molecules or radicals.[13][14]

- Loss of CO ($M-28$): Phenolic compounds often undergo rearrangement and lose a molecule of carbon monoxide, which would lead to a fragment ion at $m/z = 105$.
- Loss of HCN ($M-27$): Loss of hydrogen cyanide from the nitrile group is a common pathway for benzonitriles, resulting in a fragment at $m/z = 106$.
- Loss of a Methyl Radical ($M-15$): Cleavage of the methyl group can lead to a fragment at $m/z = 118$.

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